molecular formula C18H22F2O2 B14223616 7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-ol CAS No. 816451-25-9

7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-ol

Cat. No.: B14223616
CAS No.: 816451-25-9
M. Wt: 308.4 g/mol
InChI Key: RUAULDPHJJMAGI-UHFFFAOYSA-N
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Description

7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-ol is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the class of benzopyrans, which are characterized by a fused benzene and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-ol typically involves multi-step organic reactions. One common method includes the fluorination of a precursor benzopyran compound, followed by the introduction of the propylcyclohexyl group through a series of substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms and propylcyclohexyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Difluoro-2-propyl-6-[(4-propylcyclohexyl)methoxy]-1,2,3,4-tetrahydronaphthalene
  • 7,8-Difluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran

Uniqueness

Compared to similar compounds, 7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-ol stands out due to its specific substitution pattern and the presence of fluorine atoms

Properties

CAS No.

816451-25-9

Molecular Formula

C18H22F2O2

Molecular Weight

308.4 g/mol

IUPAC Name

7,8-difluoro-2-(4-propylcyclohexyl)-4H-chromen-4-ol

InChI

InChI=1S/C18H22F2O2/c1-2-3-11-4-6-12(7-5-11)16-10-15(21)13-8-9-14(19)17(20)18(13)22-16/h8-12,15,21H,2-7H2,1H3

InChI Key

RUAULDPHJJMAGI-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC(C3=C(O2)C(=C(C=C3)F)F)O

Origin of Product

United States

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